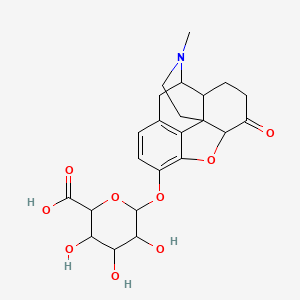
Hydromorphone-3-glucuronide
Overview
Description
Hydromorphone-3-glucuronide belongs to the class of organic compounds known as morphinans. These are polycyclic compounds with a four-ring skeleton with three condensed six-member rings forming a partially hydrogenated phenanthrene moiety, one of which is aromatic while the two others are alicyclic. Hydromorphone-3-glucuronide is soluble (in water) and a moderately acidic compound (based on its pKa). Hydromorphone-3-glucuronide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, hydromorphone-3-glucuronide is primarily located in the cytoplasm.
Scientific Research Applications
Neuro-Excitant Properties and Potency
Hydromorphone-3-glucuronide (H3G) , a major metabolite of hydromorphone, has been a subject of scientific research due to its neuro-excitant properties. Studies have shown that H3G is a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide (M3G). In particular, H3G has been found to produce dose-dependent behavioral excitation in rats, approximately 2.5 times more potent than M3G. Such findings suggest that the neuroexcitatory symptoms observed in some patients treated with hydromorphone, such as myoclonus, allodynia, and seizures, could be attributed to the accumulation of H3G in the central nervous system (Wright, Mather, & Smith, 2001).
Metabolite Identification and Quantification
Research has also focused on the identification and quantification of hydromorphone metabolites. Studies have isolated metabolites like hydromorphone-3-glucuronide, dihydromorphine, dihydroisomorphine, and their glucuronide forms from patients' urine, highlighting the complexity of hydromorphone metabolism. Moreover, the development of analytical methods such as LC-MS/MS assays for the analysis of hydromorphone and its metabolites in biological samples has facilitated a deeper understanding of the pharmacokinetics of hydromorphone and its metabolites in different biological matrices (Zheng, Mcerlane, & Ong, 2002).
Pharmacokinetics in Special Populations
The pharmacokinetics of hydromorphone and H3G have been studied in specific populations, such as patients with chronic kidney disease undergoing hemodialysis. Understanding how H3G accumulates and is removed during hemodialysis treatments has implications for pain management and opioid dosing in this vulnerable population. Such studies are crucial for optimizing pain management while minimizing the risk of opioid toxicity (Davison & Mayo, 2018).
properties
IUPAC Name |
3,4,5-trihydroxy-6-[(3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]oxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-4-12(25)20(23)32-18-13(5-2-9(14(18)23)8-11(10)24)31-22-17(28)15(26)16(27)19(33-22)21(29)30/h2,5,10-11,15-17,19-20,22,26-28H,3-4,6-8H2,1H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSHIBYUEOPPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydromorphone-3-glucuronide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



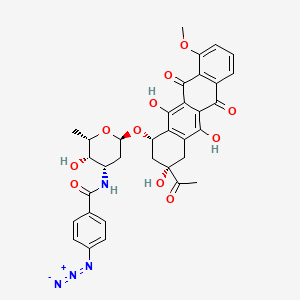

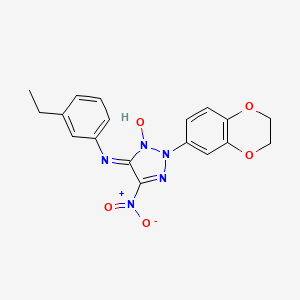
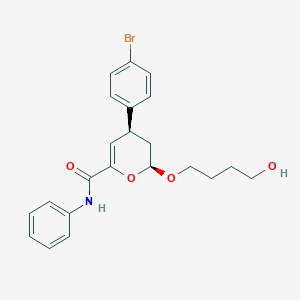
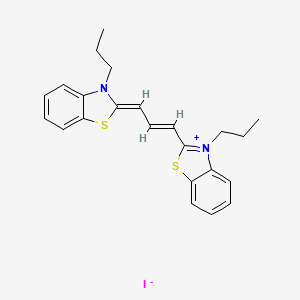
![2-(2,6-Dichlorophenyl)-3-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thiazolidin-4-one](/img/structure/B1257871.png)
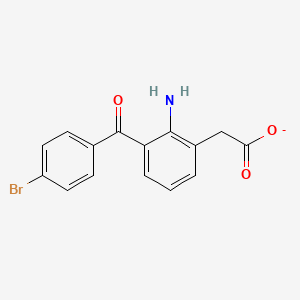
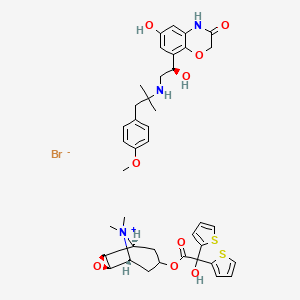
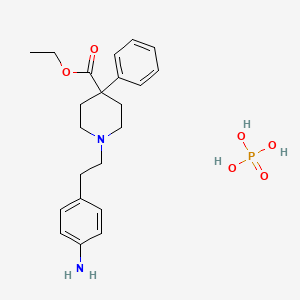
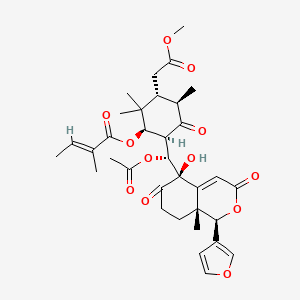
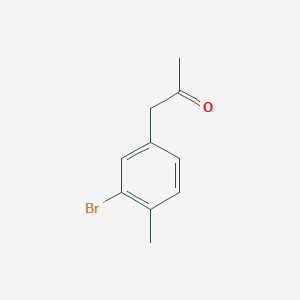
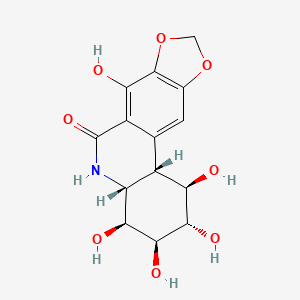
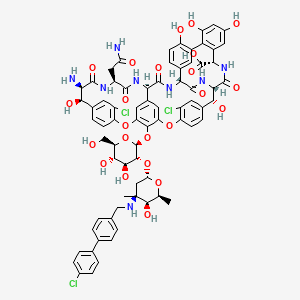
![9-(Dimethylamino)-1-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1257883.png)